![molecular formula C13H14N2O5S B1392543 6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1242885-48-8](/img/structure/B1392543.png)
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an isopropylamino group, a sulfonyl group, and a carboxylic acid group.Scientific Research Applications
Antibacterial Applications
Sulfonamides, including compounds like “6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, are known for their antibacterial properties. They function by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria, thus preventing bacterial growth .
Synthesis of Functional Materials
Sulfonamide-based compounds serve as versatile building blocks in the synthesis of functional materials due to their diverse chemical reactivity. This allows for the creation of a variety of materials with potential applications in different industries .
Drug Development
The structural moiety of sulfonamides is commonly found in many therapeutic drugs. The compound could be a precursor or an active pharmaceutical ingredient (API) in drug development, particularly for treatments that require the inhibition of enzymes similar to dihydropteroate synthase .
Agrochemical Research
Sulfonamides are also used in agrochemical research for developing pesticides and herbicides. Their ability to inhibit specific enzymes can be leveraged to control pests and weeds in agricultural settings .
Bioactive Indole Analogs Synthesis
Combining the chemistry of indole-carboxylic acid with sulfonamides can yield pharmacologically active scaffolds. These compounds can be used to develop novel drugs with improved efficacy and reduced toxicity .
Mechanism of Action
While the specific mechanism of action for this compound is not available, sulfonamides, which have a similar structure, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
properties
IUPAC Name |
4-oxo-6-(propan-2-ylsulfamoyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-7(2)15-21(19,20)8-3-4-11-9(5-8)12(16)10(6-14-11)13(17)18/h3-7,15H,1-2H3,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXHTKBGOXIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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